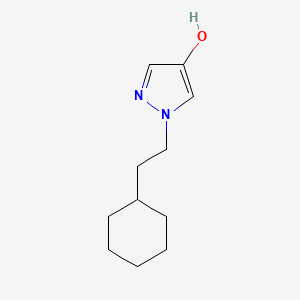
1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol
Overview
Description
“1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol” is likely a chemical compound that contains a pyrazol group, which is a type of heterocyclic aromatic organic compound. The “1-(2-Cyclohexylethyl)” part suggests that a cyclohexylethyl group is attached to the first position of the pyrazol ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazol ring with a cyclohexylethyl group attached. The exact structure, including the positions and orientations of these groups, would depend on the specific synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and are typically measured experimentally .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of COX-2 Inhibitors
1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol has been utilized in the synthesis of various compounds like pyrazolo-oxazines, pyrazolo-benzooxazines, and pyrazolo-oxazoles, potentially acting as COX-2 inhibitors. These compounds show selective activity for COX-2 over COX-1 enzymes (Patel et al., 2004).
Study of Tautomerism
The compound has been central to the study of tautomerism in N-substituted pyrazolones. X-ray crystal structure analysis has shown the presence of dimers of 1-phenyl-1H-pyrazol-3-ol units, providing insights into its structural dynamics in different solvents (Arbačiauskienė et al., 2018).
Preparation of Pyrazole Derivatives
The compound has been used as a synthon for preparing various 1-phenyl-1H-pyrazole derivatives. This involves treatments like bromination, iodination, and palladium-catalyzed cross-coupling reactions (Arbačiauskienė et al., 2009).
Biological and Pharmaceutical Research
Cytotoxic Properties in Tumor Cell Lines
Certain derivatives of 1H-pyrazol-3-ol have been evaluated for their cytotoxic properties in vitro on tumor cell lines, showing potential as cancer treatment agents (Kodadi et al., 2007).
Synthesis of Prostate Cancer Antigen-1 Inhibitors
Derivatives of 1H-pyrazol-5-ol, related to 1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol, have been synthesized and evaluated as inhibitors of prostate cancer antigen-1, indicating potential in anti-prostate cancer drug development (Nakao et al., 2014).
Material Science and Chemistry
Optoelectronic Applications
Studies involving oligo-pyrazole based thin films have shown that derivatives of pyrazol-3-ol possess unique optical properties, making them suitable for use in optoelectronic applications (Cetin et al., 2018).
Luminescent Properties in OLEDs
The compound has played a role in the synthesis of luminescent Pt(II) complexes, which exhibit mechanoluminescence and photoluminescence. These properties are significant for applications in organic light-emitting diodes (OLEDs) (Huang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-cyclohexylethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZNTOSIPLHAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



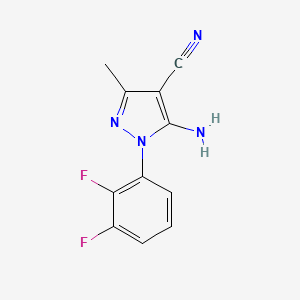


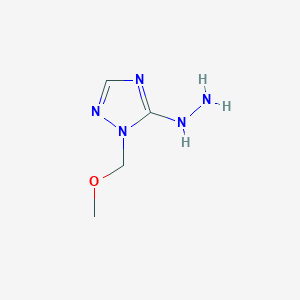

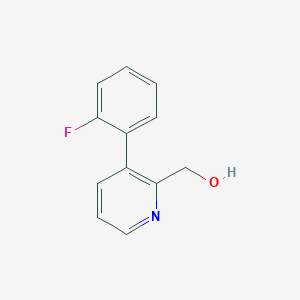
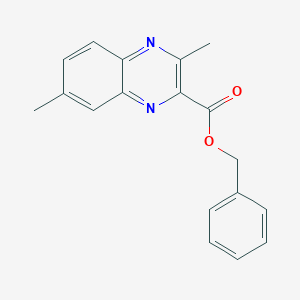

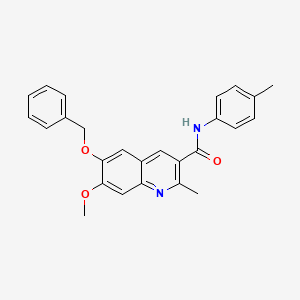
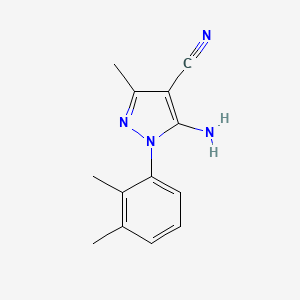
![1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415461.png)


![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)